4-(aminomethyl)Cyclohexanecarboxamide
Overview
Description
“4-(aminomethyl)Cyclohexanecarboxamide” is a chemical compound with the molecular formula C8H16N2O . It is also known by other names such as Cyclohexamethylene carbamide, Cyclohexaneformamide, Cyclohexylcarboxamide, Cyclohexylcarboxyamide, Hexahydrobenzoic acid amide, Cyclohexanecarboxylic acid amide, and Hexahydrobenzamide .
Molecular Structure Analysis
The molecular structure of “4-(aminomethyl)Cyclohexanecarboxamide” consists of a cyclohexane ring with a carboxamide group and an aminomethyl group attached . The molecular weight of the compound is 156.23 g/mol.Scientific Research Applications
Synthesis of Amino Sugars and Related Carbohydrate Mimetics : This compound is anticipated to have potential in the synthesis of amino sugars and related carbohydrate mimetics, which might serve as anti-inflammatory agents (Pfrengle & Reissig, 2010).
Pharmacological Studies on Anti-Plasmin Drugs : It is used in pharmacological research, particularly in the study of antiplasmin drugs (Isoda, 1979).
Anticonvulsant Applications : The compound has been identified as a potent anticonvulsant enaminone, showing potential for antielectroshock seizure treatment (Scott et al., 1993).
Local Controlled Release in Medical Applications : There's research into incorporating 4-(aminomethyl)cyclohexanecarboxylate into poly(α-caprolactone) for local controlled release of antifibrinolytic drugs, which is promising for topical applications like suture threads or medicated scaffolds (Tammaro et al., 2009).
Inhibition of 11α-HSD1 : A derivative of 4-(aminomethyl)Cyclohexanecarboxamide, derived from 4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene, shows low nanomolar inhibition of 11α-HSD1, which is significant for medical research (Leiva et al., 2018).
Treatment of Intestinal Lymphangiectasia : It has been used in the treatment of intestinal lymphangiectasia, resulting in normalization of serum total protein, T lymphocytes, and serum immunoglobulin values (Mine et al., 1989).
Organic Synthesis and Molecular Modeling : N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have applications in organic synthesis and molecular modeling (Özer et al., 2009).
Anti-Plasmin Activity Studies : Derivatives of 4-(aminomethyl)Cyclohexanecarboxamide have shown more potent antiplasmin activity than trans-4-aminomethyl-cyclohexanecarboxylic acid (Isoda & Yamaguchi, 1980).
Antitumor Effects in Combination with Ionizing Radiation : AMCA, a form of this compound, may potentiate the anti-tumor effect of ionizing radiation in certain tumor types (Kal et al., 2004).
Neuroscience Research : Studies have indicated that derivatives like TAMCA may induce hyperexcitability by blocking GABA-driven inhibition in the central nervous system (Furtmüller et al., 2002).
properties
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILLSRLAWUTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)Cyclohexanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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